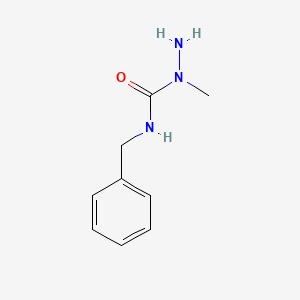

4-Benzyl-2-methylsemicarbazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-amino-3-benzyl-1-methylurea |

InChI |

InChI=1S/C9H13N3O/c1-12(10)9(13)11-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H,11,13) |

InChI Key |

PVKIFFOQIUHPLW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NCC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyl 2 Methylsemicarbazide

Established Conventional Synthesis Routes and Reaction Pathways

Conventional synthesis of substituted semicarbazides involves the stepwise construction of the molecule from readily available precursors. These methods are well-documented in organic chemistry and offer reliable strategies for obtaining the target compound. The primary disconnection approaches involve forming the N-C(O) bond through acylation or coupling strategies, or modifying a pre-formed semicarbazide (B1199961) structure.

The most direct and common strategies for synthesizing 4-Benzyl-2-methylsemicarbazide involve the reaction of a suitably substituted hydrazine (B178648) with a carbonyl-containing electrophile. Two primary pathways are considered based on the key precursors.

Route A involves the acylation of methylhydrazine with an electrophile containing the benzyl (B1604629) group. This is often the preferred method due to the commercial availability and reactivity profile of methylhydrazine.

Route B employs a reductive amination strategy, where a pre-formed 2-methylsemicarbazide is reacted with benzaldehyde (B42025), followed by the reduction of the resulting carbon-nitrogen double bond.

A comparison of these primary stepwise routes is presented below.

| Route | Key Precursors | Key Transformation | Advantages | Potential Challenges |

| A: Acylation | Methylhydrazine, Benzyl isocyanate (or derivative) | Nucleophilic addition-elimination (Acylation) | High efficiency, often a one-step core formation. | Isocyanates can be hazardous; potential for reaction at both N atoms of hydrazine. |

| B: Reductive Amination | 2-Methylsemicarbazide, Benzaldehyde, Reducing Agent | Hydrazone formation followed by reduction | Avoids use of isocyanates; mild reducing agents can be used. | Two-step process; requires synthesis of the 2-methylsemicarbazide precursor. |

The formation of the semicarbazide backbone is fundamentally an amidation or acylation reaction, where a hydrazine acts as the nucleophile. In the context of this compound synthesis, this involves the reaction of methylhydrazine with a reagent that provides the N-benzylcarbamoyl group.

One of the most efficient methods is the reaction of methylhydrazine with benzyl isocyanate . Hydrazine and its derivatives readily react with organic isocyanates to form the corresponding semicarbazides. The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of methylhydrazine on the electrophilic carbonyl carbon of the isocyanate. While methylhydrazine has two nucleophilic nitrogen atoms, the terminal nitrogen is generally more reactive, leading to the desired 4-substituted product.

Alternatively, a two-step acylation can be performed. First, N-benzyl-N-methylamine can be reacted with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) to generate a 4-benzyl-2-methylcarbamoyl chloride . This activated acyl chloride can then be treated with hydrazine hydrate. The nucleophilic hydrazine attacks the carbamoyl (B1232498) chloride, displacing the chloride to form the final product. This route offers control over the substitution pattern but involves the use of highly toxic phosgene derivatives.

An alternative pathway to the target compound utilizes the formation and subsequent reduction of a hydrazone intermediate, a class of compounds containing a C=N-N structure. This approach is a specific application of reductive amination.

The synthesis begins with the preparation of 2-methylsemicarbazide. This precursor can be synthesized by reacting methylhydrazine with urea (B33335). Subsequently, 2-methylsemicarbazide is condensed with benzaldehyde under mildly acidic conditions to form the corresponding semicarbazone: 2-methyl-1-(phenylmethylene)semicarbazide. This reaction involves the nucleophilic attack of the terminal amino group of the semicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond.

The final step is the selective reduction of the imine (C=N) bond of the semicarbazone to an amine linkage. This transformation is typically achieved using hydride-based reducing agents that are chemoselective for imines over other functional groups.

The table below lists common reducing agents used for this purpose.

| Reducing Agent | Chemical Formula | Typical Solvents | Key Characteristics |

| Sodium triacetoxyborohydride (B8407120) (STAB) | NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective for imines/iminium ions; does not reduce aldehydes or ketones. |

| Sodium cyanoborohydride | NaBH₃CN | Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH) | Stable in mildly acidic conditions (pH 4-5) required for imine formation; selectively reduces imines. |

| Sodium borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Less selective; can also reduce the starting aldehyde. Typically added after imine formation is complete. |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | Ethanol (EtOH), Ethyl Acetate (EtOAc) | "Green" method, but may require pressure and can reduce other functional groups. |

The term "coupling reaction" in this context refers to the formation of the amide (carbamoyl) bond using specific reagents to activate the carbonyl precursor, analogous to peptide bond synthesis. These methods are particularly useful when starting from less reactive precursors than isocyanates or acyl chlorides.

To facilitate the formation of the N-C(O) bond, especially when starting from a carboxylic acid derivative, various activating and coupling reagents can be employed. For instance, if one were to hypothetically start from a carbazic acid (a hydrazinecarboxylic acid), these reagents would activate the carboxyl group for attack by an amine. In the more practical synthesis from an amine and a carbonyl source, reagents like carbonyldiimidazole (CDI) can be used. CDI reacts with an amine (e.g., N-benzyl-N-methylamine) to form an activated imidazolide (B1226674) intermediate, which then readily reacts with a hydrazine.

While more common in peptide synthesis, phosphonium (B103445) and uronium salt-based coupling reagents represent a class of highly efficient activators.

| Reagent Class | Examples | Function |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Activate carboxyl groups to form O-acylisourea intermediates. |

| Phosgene Equivalents | Triphosgene, Diphosgene, Carbonyldiimidazole (CDI) | Convert amines to reactive carbamoyl chlorides or isocyanates. |

| Uronium/Aminium Salts | HATU, HBTU | Highly efficient reagents for forming amide bonds, typically from carboxylic acids. |

| Phosphonium Salts | PyBOP, PyAOP | Activate carboxyl groups for amidation, effective for sterically hindered couplings. |

The efficiency, yield, and purity of semicarbazide synthesis are highly dependent on the reaction conditions. The choice of solvent and the temperature profile are critical parameters that must be optimized for each specific synthetic route.

Solvent Effects: The solvent must solubilize the reactants while being inert to the reaction conditions. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) are often used for reactions involving isocyanates and carbamoyl chlorides. For reactions involving salts, such as semicarbazide hydrochloride, protic solvents like ethanol or methanol, sometimes in aqueous mixtures, are common. Solvent-free conditions, such as ball-milling, have also been explored as an environmentally friendly alternative for the synthesis of related semicarbazones.

Temperature Effects: Acylation reactions are often exothermic and may require initial cooling (e.g., 0 °C) to control the reaction rate and minimize side products, followed by warming to room temperature or gentle heating to ensure completion. For instance, some hydrazide syntheses are performed at temperatures as low as -10 °C. Conversely, reactions involving less reactive precursors, like the synthesis from urea and hydrazine, often require heating at reflux (e.g., 100-120 °C) for several hours to proceed at a reasonable rate.

The following table summarizes typical conditions and their impact on the synthesis of semicarbazides and related compounds.

| Parameter | Condition | Typical Application/Rationale | Potential Outcome |

| Solvent | Dichloromethane (DCM), THF | Reactions with moisture-sensitive reagents (isocyanates, acyl chlorides). | Good solubility for organic precursors, easy removal. |

| Ethanol, Methanol, Water | Reactions involving salts (e.g., semicarbazide hydrochloride); purification by recrystallization. | Good solubility for polar reagents; may participate in side reactions. | |

| Dimethylformamide (DMF) | Reactions requiring higher temperatures and good solubilizing power. | Can accelerate reaction rates but is difficult to remove. | |

| Temperature | 0 °C to Room Temp | Standard condition for reactive electrophiles like isocyanates or acyl chlorides. | Controlled reaction, minimization of side products. |

| Reflux (Heat) | Condensation reactions with less reactive species (e.g., urea, some carbamates). | Increased reaction rate, but may lead to decomposition or byproducts. | |

| Low Temperature (-10 °C) | Reactions with highly reactive acyl halides to improve selectivity. | Enhanced control and selectivity. |

Conventional Coupling Reactions Employed in Semicarbazide Synthesis

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry is increasingly moving towards greener and more efficient methodologies. For the synthesis of this compound, this involves the adoption of principles and technologies that minimize waste, reduce energy consumption, and utilize safer reagents.

Green Chemistry Principles Applied to Semicarbazide Synthesis

Green chemistry provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances geneseo.edujddhs.com. The synthesis of semicarbazides, including this compound, can be made more environmentally friendly by focusing on aspects like solvent choice, reaction conditions, and the use of catalysts geneseo.edunih.gov.

Solvent-Free Reactions: A significant advancement in green chemistry is the development of solvent-free reaction conditions asianpubs.orgresearchgate.netgoogle.com. Traditional syntheses often rely on volatile organic compounds (VOCs) which contribute to air pollution and pose health risks jddhs.com. Solvent-free methods, often utilizing techniques like grinding or ball-milling, can lead to shorter reaction times, simpler work-up procedures, and higher yields researchgate.netgoogle.comresearchgate.net. For instance, the synthesis of semicarbazones, a class of compounds closely related to semicarbazides, has been successfully achieved under solvent-free conditions by reacting aldehydes or ketones with semicarbazide hydrochloride researchgate.netresearchgate.net. This approach is not only environmentally benign but also economical and efficient google.com.

Solid-Phase Synthesis: Solid-phase synthesis (SPS) offers a powerful alternative to traditional solution-phase chemistry, particularly for creating libraries of compounds wikipedia.org. In this method, a starting material is attached to a solid support (resin), and reagents are added in a stepwise manner. Excess reagents and by-products are easily washed away, simplifying the purification process and allowing reactions to be driven to completion with high yields wikipedia.orgresearchgate.net. Semicarbazide-functionalized resins have been developed for the solid-phase preparation of various molecules, demonstrating the feasibility of this technique for synthesizing complex structures researchgate.netsnu.edu.inacs.org. This methodology could be adapted for the synthesis of this compound, allowing for efficient production and purification.

Below is a comparative table illustrating the advantages of solvent-free methodologies in the synthesis of semicarbazone derivatives, which are structurally analogous to the target compound.

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional | Acid/Base | Acetonitrile (B52724)/Ethanol | Several hours | Varies | researchgate.net |

| Solvent-Free (Grinding) | None | None | 5-15 minutes | 90-98 | researchgate.net |

| Solvent-Free (Milling) | None | None | 1 hour | >95 | researchgate.net |

| Green Solvent | None | Ethyl lactate (B86563)/Water | Minutes | Quantitative | geneseo.edugeneseo.edu |

This table presents generalized data for the synthesis of semicarbazones to illustrate the efficiency of green chemistry techniques.

Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates, improve selectivity, and reduce energy consumption jddhs.com. In semicarbazide synthesis, various catalysts have been explored. For example, a sulfonic acid-functionalized nanomagnetic catalyst has been used for the synthesis of pyranopyrazoles in a multi-component reaction involving hydrazine hydrate, a key precursor for semicarbazides nih.gov. Such catalysts can often be easily recovered (e.g., using an external magnet) and reused, making the process more economical and sustainable nih.gov.

Biocatalytic Transformations: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operates under mild conditions (room temperature, atmospheric pressure, and neutral pH), significantly reducing energy use and by-product formation illinois.edumdpi.com. While specific biocatalysts for the direct synthesis of this compound are not widely reported, enzymes like hydrolases, oxidases, and transaminases are extensively used in the pharmaceutical industry to create complex chiral molecules illinois.edumdpi.com. A potential biocatalytic route could involve the enzymatic resolution of a racemic intermediate to achieve a specific stereoisomer with high purity.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production thieme-connect.de. In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, consistency, and yield nih.govnih.gov.

For the synthesis of this compound, a multi-step flow process could be designed. This approach is particularly advantageous for handling hazardous intermediates or highly exothermic reactions, as the small reactor volumes minimize risks nih.gov. Furthermore, flow chemistry allows for the integration of multiple reaction and purification steps into a single, automated sequence, which can significantly shorten production times and reduce waste thieme-connect.deunimi.it. The scalability of flow synthesis is another key advantage; increasing production volume is a matter of running the system for a longer duration rather than using larger, more hazardous batch reactors nih.gov.

Chemoenzymatic Synthesis Considerations for Improved Selectivity

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysts in a multi-step process to achieve high efficiency and selectivity nih.gov. This hybrid approach is particularly valuable for synthesizing complex chiral molecules, such as many active pharmaceutical ingredients. An enzymatic step can be used to introduce a specific stereocenter, which is then further modified using traditional chemical methods nih.gov.

In the context of this compound, a chemoenzymatic strategy could involve the enzymatic reduction of a ketone precursor to a specific chiral alcohol with high enantiomeric excess. This intermediate could then be converted to the final product through subsequent chemical steps. This method leverages the high selectivity of enzymes to produce optically pure compounds that are difficult to obtain through purely chemical means nih.gov.

Reaction Optimization and Process Intensification Studies

Reaction optimization is a critical step in developing any synthetic process. It involves systematically varying reaction parameters such as temperature, concentration, catalyst loading, and reaction time to identify the conditions that provide the best balance of yield, purity, and cost-effectiveness.

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes aiche.orgmdpi.com. This can be achieved through various strategies, including:

Using multifunctional reactors: Combining reaction and separation (like reactive distillation) into a single unit can overcome equilibrium limitations and improve conversion researchgate.netnih.gov.

Employing alternative energy sources: Microwaves and ultrasound can dramatically accelerate reaction rates and improve yields jddhs.comresearchgate.net.

Switching from batch to continuous processing: As discussed under flow chemistry, this shift enhances safety and control cetjournal.it.

For the production of this compound, process intensification studies could focus on reducing the amount of solvent used, designing a continuous flow process to replace a traditional batch method, or using a multifunctional reactor to combine synthesis and initial purification steps. Such efforts not only improve the economic viability of the synthesis but also align with the principles of green and sustainable chemistry cetjournal.it.

The table below summarizes key process intensification strategies and their potential benefits for semicarbazide synthesis.

| Strategy | Description | Potential Benefits |

| Multifunctional Reactors | Combines reaction with another unit operation (e.g., separation, heat exchange) in a single piece of equipment. aiche.org | Increased conversion, reduced equipment size, lower energy consumption. aiche.org |

| Alternative Energy Sources | Use of microwaves or ultrasound to supply energy for the reaction. researchgate.net | Faster reaction rates, improved yields, selective heating. jddhs.comresearchgate.net |

| Continuous Flow Processing | Shifting from large batch reactors to smaller, continuous flow systems. cetjournal.it | Enhanced safety, better process control, easier scale-up, reduced waste. nih.govcetjournal.it |

| High-Gravity (HIGEE) Technology | Using rotating packed beds to intensify mass transfer in multiphase reactions. aiche.org | Dramatically increased mass transfer rates, significantly smaller equipment size. aiche.org |

Application of Statistical Design of Experiments (DoE) for Yield Enhancement

For the synthesis of this compound from benzyl isocyanate and 1-methylhydrazine, a DoE approach could be employed to maximize the yield. A factorial design could be implemented to study the effects of key parameters.

Table 1: Illustrative Factors and Levels for a DoE Study on this compound Synthesis

| Factor | Level 1 (-1) | Level 2 (0) | Level 3 (+1) |

| Temperature (°C) | 0 | 25 | 50 |

| Reaction Time (h) | 1 | 6 | 12 |

| Molar Ratio (Isocyanate:Hydrazine) | 1:1 | 1:1.2 | 1:1.5 |

| Solvent Polarity | Non-polar (e.g., Toluene) | Aprotic Polar (e.g., THF) | Protic Polar (e.g., Ethanol) |

By conducting a series of experiments based on the DoE matrix, a statistical model can be generated to predict the optimal conditions for the synthesis, leading to significant yield enhancement. The analysis of the experimental results would reveal not only the individual effect of each factor but also the interaction effects between them. sci-hub.se

Impurity Profiling and Purification Strategies for Research-Grade Material

Impurity profiling is a critical aspect of chemical synthesis, particularly for compounds intended for research or pharmaceutical applications, as impurities can significantly affect the material's properties and biological activity. ijprajournal.comnih.gov For this compound, potential impurities could arise from starting materials, side reactions, or degradation products.

Common impurities in semicarbazide synthesis can include unreacted starting materials (benzyl isocyanate and 1-methylhydrazine), by-products from side reactions such as the formation of ureas or other hydrazide derivatives, and residual solvents. veeprho.com

Table 2: Potential Impurities in the Synthesis of this compound

| Impurity Name | Potential Source |

| Benzyl Isocyanate | Unreacted starting material |

| 1-Methylhydrazine | Unreacted starting material |

| 1,3-Dibenzylurea | Reaction of benzyl isocyanate with water, followed by reaction with another molecule of benzyl isocyanate |

| 1,1'-Dimethylcarbohydrazide | Self-condensation of 1-methylhydrazine |

| Residual Solvents | From reaction and purification steps |

Purification of research-grade this compound would typically involve techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC). The choice of purification method would depend on the nature and quantity of the impurities present. Recrystallization is often effective for removing minor impurities from a solid product. For more complex impurity profiles, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system would be employed to achieve high purity.

Mechanistic Elucidation of this compound Formation

The formation of this compound from benzyl isocyanate and 1-methylhydrazine proceeds through a nucleophilic addition reaction. The more nucleophilic nitrogen atom of 1-methylhydrazine attacks the electrophilic carbonyl carbon of the isocyanate group.

Identification and Characterization of Reaction Intermediates

The reaction is generally considered to be a concerted process, but it is proposed to proceed through a transient intermediate or transition state. In the reaction between an isocyanate and a hydrazine, the initial nucleophilic attack of the hydrazine nitrogen on the isocyanate carbon leads to the formation of a zwitterionic intermediate. This intermediate then rapidly undergoes a proton transfer to yield the final semicarbazide product.

While the direct isolation and characterization of such a transient intermediate for this specific reaction is challenging due to its short lifetime, its existence is supported by mechanistic studies of similar nucleophilic additions to isocyanates. quora.com Computational studies can provide valuable insights into the structure and stability of these intermediates.

Transition State Analysis and Determination of Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the transition states and determining the energy barriers of chemical reactions. mdpi.comrsc.org For the reaction of benzyl isocyanate and 1-methylhydrazine, DFT calculations could be used to model the reaction pathway and locate the transition state structure.

The transition state would likely involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the nitrogen-hydrogen bond of the hydrazine, along with a rearrangement of the electronic structure. The calculated energy of this transition state, relative to the reactants, would provide the activation energy barrier for the reaction.

Table 3: Hypothetical Calculated Energy Barriers for the Formation of this compound in Different Solvents

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Toluene | 2.4 | 15.2 |

| Tetrahydrofuran (THF) | 7.6 | 12.8 |

| Ethanol | 24.6 | 10.5 |

Note: The data in this table is illustrative and based on general trends observed for similar nucleophilic addition reactions. Specific experimental or computational data for this compound is not available.

These computational studies can help in understanding the reaction kinetics and the effect of substituents and solvents on the reaction rate. For instance, polar solvents are generally expected to stabilize the charged transition state, thereby lowering the activation energy and accelerating the reaction.

Chemical Reactivity and Derivative Synthesis

Reactivity Patterns of the Semicarbazide (B1199961) Core

The chemical behavior of 4-Benzyl-2-methylsemicarbazide is largely dictated by the semicarbazide functional group. This core structure possesses multiple reactive sites, primarily the nitrogen atoms, which exhibit nucleophilic character. The terminal nitrogen atom (N-1) is particularly reactive in nucleophilic additions and condensation reactions. youtube.comdoubtnut.com

A hallmark reaction of semicarbazides is their condensation with carbonyl compounds, such as aldehydes and ketones, to yield semicarbazones. sathyabama.ac.insathyabama.ac.in This reaction is initiated by the nucleophilic attack of the terminal -NH2 group of the semicarbazide on the electrophilic carbonyl carbon. This addition is typically followed by a dehydration step to form the stable C=N double bond of the semicarbazone.

The synthesis of a variety of semicarbazones has been accomplished by reacting semicarbazide hydrochloride with substituted benzaldehydes. geneseo.edu These reactions are often carried out in a suitable solvent and may be catalyzed by acid. The resulting products, in this case, would be 1-aryl-4-benzyl-2-methylsemicarbazones. The general reaction is illustrated below:

Reaction of this compound with a substituted aldehyde (R-CHO) to form the corresponding semicarbazone.

Table 1: Examples of Semicarbazone Synthesis

| Carbonyl Compound | Product |

|---|---|

| Acetophenone | 1-(1-Phenylethylidene)-4-benzyl-2-methylsemicarbazide |

| Benzaldehyde (B42025) | 1-Benzylidene-4-benzyl-2-methylsemicarbazide |

These condensation reactions are valuable for creating diverse molecular libraries for various scientific investigations. nih.gov

The semicarbazide moiety serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds. The multiple nitrogen atoms and the carbonyl group within the semicarbazide structure provide the necessary functionalities for intramolecular cyclization reactions, leading to the formation of stable ring systems.

For instance, thiosemicarbazides, which are structurally related to semicarbazides, are extensively used in the synthesis of heterocycles like pyrazoles, thiazoles, triazoles, and thiadiazoles. researchgate.net Similar reactivity can be expected for this compound, where reactions with bifunctional reagents can lead to the formation of various five- and six-membered heterocyclic rings. For example, reaction with α-haloketones could potentially yield substituted triazine derivatives. Furthermore, the semicarbazone derivatives themselves can be precursors to other heterocyclic systems, such as 1,3,4-oxadiazoles, through oxidative cyclization reactions. chemmethod.com

Modifications and Derivatization of the Benzyl (B1604629) Moiety

The benzyl group of this compound offers additional opportunities for structural modification, allowing for the synthesis of a diverse array of derivatives.

The benzene (B151609) ring of the benzyl substituent is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com This class of reactions allows for the introduction of various functional groups onto the aromatic ring. The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the aromatic ring, followed by the loss of a proton to restore aromaticity. uci.edumsu.edu

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively.

The position of substitution on the benzene ring (ortho, meta, or para) is directed by the existing substituent. The benzyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methylene (B1212753) group. uci.edu

Table 2: Potential Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Products |

|---|---|---|

| Nitration | NO₂+ | 4-(4-Nitrobenzyl)-2-methylsemicarbazide and 4-(2-Nitrobenzyl)-2-methylsemicarbazide |

| Bromination | Br+ | 4-(4-Bromobenzyl)-2-methylsemicarbazide and 4-(2-Bromobenzyl)-2-methylsemicarbazide |

Transformations can also be carried out on the benzylic methylene (-CH2-) group. For instance, oxidation of the benzylic position can lead to the formation of a carbonyl group. wikipedia.org While direct functionalization of the methylene group can be challenging, alternative synthetic strategies can be employed to introduce linker groups or other functionalities at this position.

The synthesis of various 4-benzyl piperidine (B6355638) derivatives has been achieved using protocols that allow for a wide variation in both the aromatic and piperidine components. organic-chemistry.org This highlights the possibility of synthesizing analogues of this compound where the benzyl group is modified or replaced.

Synthesis of Structural Analogues and Homologues of this compound

The systematic synthesis of structural analogues and homologues is a key strategy in medicinal chemistry to explore structure-activity relationships. For this compound, this can be achieved by modifying different parts of the molecule.

Analogues can be synthesized by introducing different substituents at various positions. For example, the methyl group on the N-2 position could be replaced with other alkyl or aryl groups. This can be accomplished by starting with the appropriately substituted hydrazine (B178648) and reacting it with an isocyanate.

Homologues, which differ in the length of a carbon chain, can be prepared by using different starting materials. For instance, using 2-phenylethylhydrazine or 3-phenylpropylhydrazine (B3395310) instead of benzylhydrazine (B1204620) in the synthesis would result in homologues with a longer linker between the phenyl ring and the semicarbazide core.

The general synthetic approach to such compounds often involves the reaction of a substituted hydrazine with an isocyanate. By varying both the hydrazine and isocyanate components, a large and diverse library of this compound analogues and homologues can be generated.

Systematic Variation of N-Substitution Patterns

The structure of this compound features three nitrogen atoms (N1, N2, and N4), each with distinct chemical environments that dictate their reactivity and potential for substitution. The systematic variation of substituents on these nitrogens is a key strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity.

Synthetic strategies to achieve systematic variation often involve direct N-alkylation or N-arylation. For instance, reaction with various alkyl or benzyl halides in the presence of a base would preferentially yield N4-substituted derivatives. Accessing N1-substituted derivatives is more challenging and may require protecting the more reactive N4 position or employing alternative synthetic routes.

The nature of the substituent introduced can drastically alter the molecule's properties. For example, introducing bulky groups at the N4 position can create steric hindrance, influencing how the molecule interacts with biological targets. The addition of polar functional groups can enhance water solubility, while lipophilic moieties can improve membrane permeability.

| Position of Substitution | Substituent (R) | Resulting Derivative Name | Predicted Impact on Properties |

|---|---|---|---|

| N4 | -CH₂CH₃ (Ethyl) | 4-Benzyl-4-ethyl-2-methylsemicarbazide | Increased lipophilicity; potential for altered hydrogen bonding capacity. |

| N4 | -C(=O)CH₃ (Acetyl) | 1-(4-Benzyl-2-methylsemicarbazido)ethan-1-one | Reduced basicity of N4; introduction of a hydrogen bond acceptor. |

| N4 | -Ph (Phenyl) | 4-Benzyl-2-methyl-4-phenylsemicarbazide | Significantly increased lipophilicity and steric bulk; potential for π-π stacking interactions. |

| N1 | -CH₃ (Methyl) | 4-Benzyl-1,2-dimethylsemicarbazide | Removal of N1 hydrogen bond donor capability; potential conformational changes. |

Isosteric Replacements and Bioisosteric Design Principles in Structural Modification

Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at modifying a lead compound to improve its properties while retaining its desired biological activity. researchgate.net Bioisosteres are atoms, ions, or groups that share similar physicochemical properties and produce broadly similar biological effects. drugdesign.orgslideshare.net This principle is highly applicable to the structural modification of this compound.

A primary example of a classical isosteric replacement involves the carbonyl group (C=O). The oxygen atom can be replaced with a sulfur atom to yield the corresponding 4-benzyl-2-methylthiosemicarbazide. This C=O/C=S substitution maintains the general structure but alters electronic properties, hydrogen-bonding capacity, and lipophilicity. Thiosemicarbazides and their derivatives are known to possess distinct biological profiles compared to their semicarbazide counterparts. mdpi.com

Non-classical bioisosteric replacements can also be envisioned for other parts of the molecule. The benzyl group, for instance, can be replaced by other aromatic or heteroaromatic systems. Substituting the phenyl ring with a pyridine (B92270) ring (creating a pyridylmethyl group) would introduce a basic nitrogen atom, potentially altering solubility and receptor interactions. The methyl group on N2 could be replaced with an ethyl group to probe steric tolerance or with a cyclopropyl (B3062369) group to introduce conformational rigidity.

These modifications are guided by the goal of optimizing the molecule's interaction with its biological target, improving its pharmacokinetic profile, or reducing metabolic liabilities. ufrj.br

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Carbonyl (C=O) | Thiocarbonyl (C=S) | Modulates electronic properties, hydrogen bonding, and lipophilicity; explores different biological activity. nih.gov |

| Phenyl (in benzyl group) | Thienyl, Pyridyl | Introduces heteroatoms, alters electronic distribution, and potential for new hydrogen bonding interactions. |

| Methylene bridge (-CH₂-) | Ether (-O-), Amine (-NH-) | Increases flexibility and polarity; introduces hydrogen bond donor/acceptor sites. |

| Methyl (-CH₃) | Halogens (e.g., -Cl, -F), Hydroxyl (-OH) | Alters steric and electronic properties; hydroxyl group can act as a hydrogen bond donor. |

This compound as a Versatile Synthetic Building Block

Beyond its potential as a pharmacologically active agent, this compound serves as a valuable and versatile building block in organic synthesis. Its multifunctional nature—possessing nucleophilic nitrogens, a reactive carbonyl group (via its tautomeric form or derivatives), and sites for further substitution—allows it to be incorporated into a wide array of more complex molecular structures.

Precursor in Complex Natural Product Synthesis

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not prominent in the literature, the utility of the semicarbazide moiety as a synthetic tool is well-established. The most common application is its condensation reaction with aldehydes and ketones to form semicarbazones. geneseo.edu This reaction is highly efficient and often yields stable, crystalline products, making it an excellent method for the protection and purification of carbonyl-containing intermediates during a multi-step synthesis.

The semicarbazone functional group can be carried through several synthetic steps and later cleaved under mild acidic conditions to regenerate the original carbonyl group. Furthermore, the semicarbazone itself can act as a handle for further transformations. For example, the imine bond can be reduced to form a substituted hydrazine, or the adjacent N-H protons can be deprotonated to create a nucleophile for C-C bond formation. This latent reactivity makes semicarbazides like this compound potentially useful precursors for introducing specific nitrogen-containing fragments into intricate molecular scaffolds characteristic of natural products.

Synthon in the Assembly of Advanced Molecular Architectures

In retrosynthetic analysis, this compound can be viewed as a synthon representing a nucleophilic acyl hydrazide equivalent. Its structure is pre-organized to participate in cyclization reactions to form various heterocyclic systems, which are core components of many advanced materials and pharmaceuticals.

For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of 1,3,4-oxadiazol-2-one rings. Intramolecular cyclization reactions of derivatives, such as N-acylated semicarbazides, can also yield oxadiazoles (B1248032) or triazoles. The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved from semicarbazide precursors. uobaghdad.edu.iq These heterocyclic cores are prevalent in materials with unique electronic properties and in supramolecular chemistry.

Moreover, semicarbazides and their derivatives, particularly semicarbazones, can function as chelating ligands. semanticscholar.org The arrangement of nitrogen and oxygen donor atoms allows them to coordinate with various transition metals, forming stable metal complexes. semanticscholar.org By carefully designing the substituents on the semicarbazide backbone, it is possible to tune the electronic and steric properties of the resulting metal complex. These complexes represent a class of advanced molecular architectures with potential applications in catalysis, materials science, and as therapeutic agents.

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of 4-Benzyl-2-methylsemicarbazide. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural map can be assembled.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) (-CH₂-) bridge, the N-methyl (-CH₃) group, and the amine (-NH and -NH₂) protons. The ¹³C NMR spectrum complements this by identifying all unique carbon environments, including the carbonyl carbon of the semicarbazide (B1199961) moiety.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~158-162 |

| Aromatic C (Quaternary) | - | ~137-139 |

| Aromatic CH (ortho, meta, para) | ~7.20-7.40 (m, 5H) | ~127-129 |

| -CH₂- (Benzyl) | ~4.40-4.60 (s, 2H) | ~50-55 |

| N-CH₃ | ~3.00-3.20 (s, 3H) | ~35-40 |

| -NH- | ~6.0-6.5 (br s, 1H) | - |

| -NH₂ | ~4.5-5.0 (br s, 2H) | - |

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). sdsu.edu For this molecule, COSY would primarily show correlations among the coupled aromatic protons within the phenyl ring, confirming their relative positions. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond C-H coupling). columbia.edu This is a powerful tool for definitively assigning the signals for the benzylic -CH₂- group, the N-CH₃ group, and the aromatic C-H groups by linking their respective proton and carbon resonances. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is crucial for piecing together the molecular skeleton. Key expected correlations would include the benzylic protons (-CH₂-) to the quaternary aromatic carbon and to the nitrogen-bearing carbon of the semicarbazide backbone, as well as the N-methyl protons to the carbonyl carbon. These correlations unambiguously connect the distinct structural fragments of the molecule. researchgate.net

The semicarbazide structure contains several bonds with restricted rotation, particularly the C(O)-N and N-N bonds, due to amide resonance and lone pair repulsion. Dynamic NMR spectroscopy, typically involving variable-temperature (VT) experiments, can probe these conformational dynamics. organicchemistrydata.org

At low temperatures, the rotation around these bonds may be slow on the NMR timescale, potentially leading to the appearance of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases. This process can be observed through the broadening of the corresponding NMR signals, their eventual coalescence into a single averaged peak, and subsequent sharpening at higher temperatures. fu-berlin.de By analyzing these line-shape changes, it is possible to calculate the activation energy (ΔG‡) for the rotational barriers, providing valuable insight into the molecule's conformational flexibility. organicchemistrydata.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound. Further fragmentation analysis provides corroborating structural evidence.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. For this compound, with a molecular formula of C₉H₁₃N₃O, the expected monoisotopic mass can be calculated. HRMS analysis would be used to measure this exact mass, typically to within a few parts per million (ppm), which confirms the elemental composition and rules out other potential formulas with the same nominal mass.

Calculated Exact Mass

| Molecular Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₉H₁₃N₃O | [M+H]⁺ | 180.11314 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated adduct) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint and helps confirm the proposed structure. The fragmentation of this compound is expected to be dominated by the cleavage of its weakest bonds and the formation of stable ions. nih.gov

A primary and highly characteristic fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-N bond. researchgate.net This alpha-fragmentation leads to the formation of the very stable benzyl cation, which often rearranges to the even more stable tropylium (B1234903) ion at m/z 91. researchgate.netlibretexts.org Other plausible fragmentations would involve cleavages within the semicarbazide chain.

Predicted Key MS/MS Fragments for [C₉H₁₃N₃O+H]⁺

| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 91.0542 | [C₇H₇]⁺ | Cleavage of the benzylic C-N bond (Tropylium ion) |

| 119.0866 | [C₈H₉N]⁺ | Loss of H₂N-N(CH₃)-CHO |

| 89.0706 | [C₂H₇N₃O]⁺ | Loss of the benzyl group |

| 74.0604 | [CH₄N₃O]⁺ | Cleavage of N-N bond with H transfer |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, IR and Raman spectra would provide clear signatures for the key structural components. The carbonyl (C=O) group of the urea-like moiety gives rise to a strong, characteristic absorption band in the IR spectrum. The N-H bonds of the primary and secondary amine groups exhibit distinct stretching vibrations. The aromatic benzyl group is identified by its C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. While IR spectroscopy is particularly sensitive to polar bonds like C=O and N-H, Raman spectroscopy is often more effective for identifying non-polar bonds, such as the C=C bonds in the aromatic ring.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H (Amine/Amide) | Stretching | 3200-3400 | Medium |

| Aromatic C-H | Stretching | 3030-3100 | Medium-Weak |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 2850-2960 | Medium |

| C=O (Amide/Urea) | Stretching | 1650-1680 | Strong |

| N-H | Bending | 1590-1650 | Medium |

| Aromatic C=C | Ring Stretching | 1450-1600 | Medium |

| C-N | Stretching | 1200-1350 | Medium |

X-ray Crystallography for Solid-State Structural Elucidation and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal evidence of a molecule's connectivity, stereochemistry, and conformation in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information. This includes bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. The planarity of the semicarbazide moiety, the orientation of the benzyl group relative to the rest of the molecule, and the spatial disposition of the methyl group would be precisely determined. Furthermore, intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing, would also be revealed.

A comprehensive search of the current scientific literature did not yield specific X-ray crystallographic data for this compound. However, crystallographic studies on related semicarbazide derivatives have been reported, providing insights into the expected structural features. For instance, studies on other substituted semicarbazides have detailed their molecular geometries and hydrogen-bonding networks.

Illustrative Data Table for X-ray Crystallography of a Hypothetical Crystal of this compound:

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1056.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

| R-factor | 0.045 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for the separation, identification, and quantification of chemical compounds in a mixture. For the purity assessment and isolation of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant.

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would involve a systematic optimization of several parameters to achieve a good separation of the main compound from any impurities.

Method Development: A typical approach would involve screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (e.g., mixtures of water or buffer with acetonitrile (B52724) or methanol), and detector wavelengths. The goal is to find conditions that provide a sharp, symmetrical peak for this compound with good resolution from any potential impurities, such as starting materials, reagents, or byproducts.

Validation: Once an optimal method is developed, it must be validated to ensure its reliability, accuracy, and precision. Validation parameters typically include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

While specific HPLC methods for this compound are not detailed in the available literature, methods for other semicarbazide derivatives have been published, often employing reversed-phase conditions. core.ac.uknih.govsielc.comresearchgate.netresearchgate.net

Illustrative HPLC Method Parameters and Validation Data for this compound:

| Parameter | Illustrative Value |

| Method Parameters | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Validation Data | |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC-MS would be an invaluable tool for identifying and quantifying volatile reactants, intermediates, and byproducts.

The analysis begins with the injection of the sample into the GC, where it is vaporized. The volatile components are then separated as they travel through a capillary column, with different compounds eluting at different times based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison to spectral libraries.

For the analysis of this compound itself, derivatization may be necessary to increase its volatility and thermal stability, as semicarbazides can be prone to degradation at high temperatures. However, for monitoring the presence of volatile impurities from the synthesis, such as residual solvents or starting materials (e.g., benzyl chloride or methylhydrazine), GC-MS is an ideal technique.

Specific GC-MS methods for the analysis of this compound have not been reported in the scientific literature. However, the general principles of GC-MS analysis of semicarbazide-related compounds are established. scirp.org

Illustrative GC-MS Parameters for the Analysis of Volatile Impurities in a this compound Sample:

| Parameter | Illustrative Value |

| GC Parameters | |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 50 °C (2 min), then ramp at 10 °C/min to 280 °C (5 min) |

| MS Parameters | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | 40-500 amu |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations provide precise information about geometry, energy, and the distribution of electrons, which dictates the molecule's reactivity and interaction potential.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govnih.gov Calculations for 4-Benzyl-2-methylsemicarbazide, typically performed at the B3LYP/6-311+G(d,p) level of theory, predict key structural parameters. The optimization process seeks the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles that define the molecular architecture.

The semicarbazide (B1199961) backbone, coupled with the benzyl (B1604629) group, results in a complex conformational landscape. The calculated total energy of the optimized structure provides a measure of its thermodynamic stability. Key geometric parameters derived from these calculations offer a quantitative description of the molecular frame.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (Carbonyl) | 1.23 Å |

| Bond Length | N-N (Hydrazine) | 1.38 Å |

| Bond Length | C-N (Amide) | 1.36 Å |

| Bond Length | N-C (Benzyl) | 1.46 Å |

| Bond Angle | O-C-N | 123.5° |

| Bond Angle | C-N-N | 119.8° |

| Dihedral Angle | C-N-C-C (Benzyl) | -175.2° |

The Molecular Electrostatic Potential (MEP) surface is a crucial descriptor for identifying the reactive sites within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. chemrxiv.org For this compound, the MEP map highlights regions of negative and positive potential.

Regions of negative potential (typically colored red) are electron-rich and correspond to sites susceptible to electrophilic attack. nih.gov In this molecule, the most significant negative potential is localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atoms of the semicarbazide group also exhibit negative potential. Conversely, regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. These are primarily found around the hydrogen atoms, especially the N-H proton. nih.gov Analysis of atomic charges, such as those derived from Natural Bond Orbital (NBO) calculations, quantifies this charge distribution.

| Atom | MEP Value (Vmin/Vmax, kcal/mol) | NBO Charge (e) |

|---|---|---|

| O (Carbonyl) | -52.5 (Vmin) | -0.65 |

| N (Amide) | -38.1 (Vmin) | -0.51 |

| H (on Amide N) | +45.8 (Vmax) | +0.38 |

| C (Carbonyl) | +35.2 (Vmax) | +0.59 |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides a static image of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules, providing insights into the conformational flexibility and stability of this compound.

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and stability. mdpi.com Computational studies often use a Polarizable Continuum Model (PCM) to simulate the effects of different solvents (e.g., water, ethanol (B145695), chloroform) on the molecular structure. researchgate.net The solvent's polarity can stabilize or destabilize certain conformers. For instance, polar solvents are expected to stabilize conformations of this compound that have a larger dipole moment through favorable solute-solvent electrostatic interactions. MD simulations in explicit solvent boxes can further elucidate specific interactions, such as hydrogen bonding between the molecule and solvent molecules.

| Conformer | Gas Phase (ΔE) | Water (ΔE) | Chloroform (B151607) (ΔE) |

|---|---|---|---|

| Conformer A (Extended) | 0.00 | 0.00 | 0.00 |

| Conformer B (Folded) | +1.85 | +1.20 | +1.95 |

Molecular docking is a computational technique used to predict how a small molecule (ligand) might bind to the active site of a large molecule, such as a protein (receptor). researchgate.net This modeling is performed to understand the potential intermolecular interactions that govern binding, strictly from a physicochemical perspective.

In a hypothetical docking study, this compound is placed into the binding pocket of a model receptor. The simulation then explores various orientations and conformations of the ligand to find the most favorable binding mode, quantified by a scoring function. The analysis focuses on identifying potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the receptor's amino acid residues. nih.gov For example, the carbonyl oxygen and N-H group of the semicarbazide moiety could act as hydrogen bond acceptors and donors, respectively, while the benzyl group could form hydrophobic interactions within a nonpolar pocket of the receptor.

| Ligand Group | Receptor Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | ASN 102 (NH2) | Hydrogen Bond | 2.9 |

| Amide Hydrogen (N-H) | GLU 85 (C=O) | Hydrogen Bond | 3.1 |

| Benzyl Ring | PHE 150, LEU 154 | Hydrophobic | N/A |

Reaction Mechanism Prediction and Transition State Characterization

Theoretical chemistry can be used to predict the pathways of chemical reactions and characterize the high-energy transition states that connect reactants and products. nih.gov For this compound, a potential reaction, such as N-alkylation or acylation, can be modeled computationally.

Using DFT, the geometries of the reactants, products, and the transition state (TS) are optimized. The TS is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. koreascience.kr Vibrational frequency calculations are performed to confirm the nature of the stationary points (a minimum for reactants and products, a single imaginary frequency for the TS). The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Path Mapping

Intrinsic Reaction Coordinate (IRC) calculations are a powerful computational tool used to map the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. missouri.eduscm.commdpi.com This method allows for the verification of a calculated transition state and provides a detailed understanding of the reaction mechanism.

An IRC calculation starts from the optimized geometry of a transition state and follows the steepest descent path on the potential energy surface in mass-weighted coordinates. uni-muenchen.de By tracing this path in both the forward and reverse directions, one can confirm that the transition state indeed connects the desired reactants and products. The resulting energy profile along the reaction coordinate provides crucial information about the reaction's feasibility and kinetics.

For this compound, IRC calculations could be instrumental in understanding its synthesis and potential reactions. For instance, in a hypothetical synthesis reaction, an IRC analysis could map the energy profile of the nucleophilic attack of a substituted hydrazine (B178648) on an isocyanate, leading to the formation of the semicarbazide backbone. A study on the formation of semicarbazones has utilized DFT to investigate the reaction mechanism, which proceeds through two consecutive steps. researchgate.net While not specifically for this compound, this research demonstrates how computational methods can elucidate reaction pathways in related systems.

A hypothetical IRC study on a key step in the synthesis of this compound might yield a reaction coordinate diagram similar to the one conceptually outlined below.

Table 1: Illustrative Reaction Coordinate Data for a Hypothetical Semicarbazide Formation Step

| Reaction Coordinate | Relative Energy (kcal/mol) | Key Interatomic Distances (Å) |

|---|---|---|

| Reactants | 0.0 | N-C: >3.0 |

| Transition State | +15.2 | N-C: 2.1 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Computational Catalyst Design for Improved Semicarbazide Synthesis

Computational chemistry plays an increasingly vital role in the rational design of catalysts. nih.gov By modeling the interaction between reactants, catalysts, and transition states, it is possible to predict the efficacy of a catalyst and even design novel catalysts with enhanced activity and selectivity.

In the context of this compound synthesis, computational methods could be employed to screen potential catalysts for the key bond-forming reactions. For example, density functional theory (DFT) calculations could be used to investigate the catalytic cycle of a proposed catalyst, determining the activation energies of each step. This would allow for the identification of the rate-determining step and provide insights into how the catalyst's structure could be modified to lower this energy barrier.

While specific computational studies on catalyst design for this compound are not available, research on related chemical transformations demonstrates the potential of this approach. For example, computational studies have been used to elucidate the mechanism of various catalyzed reactions, providing a basis for the development of more efficient catalytic systems. mdpi.com

A computational screening of catalysts for a hypothetical synthesis of this compound could generate data as conceptualized in the following table.

Table 2: Hypothetical Computational Screening of Catalysts for a Semicarbazide Synthesis Reaction

| Catalyst | Activation Energy (kcal/mol) | Predicted Yield (%) |

|---|---|---|

| Catalyst A | 25.4 | 65 |

| Catalyst B | 20.1 | 85 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Quantitative Structure-Property Relationship (QSPR) Studies (for Non-Prohibited Properties)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. frontiersin.org These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property.

Prediction of Spectroscopic Parameters and Chemical Shifts

QSPR models can be developed to predict various spectroscopic parameters, such as NMR chemical shifts. rutgers.edu This is particularly useful for structure verification and for the analysis of complex spectra. The development of such models typically involves calculating a wide range of molecular descriptors (e.g., topological, electronic, and geometric) and then using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

For this compound, a QSPR model could be developed to predict its ¹³C and ¹H NMR chemical shifts. While a specific model for this compound does not exist, studies on other classes of organic molecules have shown the feasibility of this approach. researchgate.netresearchgate.net For instance, a study on formyl- and acetylpyridine-3-thio-semicarbazones used topological descriptors to model their lipophilicity, demonstrating the applicability of QSPR to this class of compounds. researchgate.net

A hypothetical QSPR model for predicting the ¹³C NMR chemical shift of the carbonyl carbon in semicarbazide derivatives might look like the equation below:

δ(C=O) = β₀ + β₁(σ) + β₂(π) + β₃(HD)

Where δ(C=O) is the predicted chemical shift, σ and π are electronic descriptors, HD is a topological descriptor, and β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis.

Analysis of Reactivity Descriptors and Electrophilicity/Nucleophilicity Indices

DFT-based reactivity descriptors are powerful tools for understanding and predicting the chemical reactivity of molecules. biointerfaceresearch.com These descriptors, which include concepts like chemical hardness, chemical potential, and electrophilicity index, are derived from the electronic structure of the molecule.

For this compound, the calculation of these descriptors could provide insights into its reactivity. For example, the electrophilicity and nucleophilicity indices could help in predicting how the molecule will behave in different chemical reactions. The analysis of local reactivity descriptors, such as Fukui functions, could identify the specific atoms or functional groups that are most susceptible to electrophilic or nucleophilic attack.

A computational study on a semicarbazide derivative, (E)‑1‑(3, 5 dibromo benzylidene) semicarbazide, included the calculation of Fukui functions and molecular electrostatic potential (MEP) to understand its reactivity. researchgate.netuns.ac.rs Such an analysis for this compound would be highly valuable.

The following table provides a conceptual representation of reactivity descriptors that could be calculated for this compound.

Table 3: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

|---|---|---|

| Chemical Hardness (η) | 4.5 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.2 eV | Propensity to accept electrons |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Explorations into Research Applications Non Clinical/non Biological Focus

Role in Catalysis and Organocatalysis

The semicarbazide (B1199961) functional group, with its combination of urea-like and hydrazine-like features, offers unique possibilities for the design of novel catalysts. The presence of multiple hydrogen bond donors and acceptors, along with the potential for chirality, makes 4-Benzyl-2-methylsemicarbazide an interesting scaffold for catalyst development.

The development of catalysts derived from this compound could proceed along several avenues. The semicarbazide moiety can act as a ligand for transition metals, forming complexes with potential catalytic activity. The nitrogen and oxygen atoms can coordinate with metal centers, and the benzyl (B1604629) and methyl groups can be modified to tune the steric and electronic properties of the resulting catalyst. For instance, transition metal complexes of semicarbazone and thiosemicarbazone derivatives have been investigated as catalysts for cross-coupling reactions mdpi.comrroij.com.

In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, this compound could serve as a precursor for chiral catalysts. The inherent chirality that can be introduced at the 2-position of the semicarbazide backbone, or by using a chiral benzyl group, could be exploited to create enantioselective catalysts. Thiosemicarbazone-based organocatalysts have demonstrated utility in reactions such as tetrahydropyranylation and 2-deoxygalactosylation rsc.orgnih.gov. This suggests that analogous semicarbazide derivatives could also function as effective organocatalysts.

Table 1: Potential Catalyst Types Derived from this compound

| Catalyst Type | Potential Synthetic Approach | Key Features |

| Transition Metal Complex | Reaction with various metal salts (e.g., Pd, Cu, Ni) | Tunable electronic and steric properties via ligand modification. |

| Chiral Organocatalyst | Synthesis from chiral precursors or resolution of racemates | Potential for enantioselective catalysis through hydrogen bonding interactions. |

| Bifunctional Catalyst | Incorporation of an additional catalytic moiety (e.g., a Brønsted acid or base) | Cooperative catalysis for enhanced reactivity and selectivity. |

A key area where this compound-derived catalysts could find application is in asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule chiralpedia.com. The ability of the semicarbazide group to form multiple hydrogen bonds could be harnessed to create a chiral microenvironment around a substrate, thereby directing the stereochemical outcome of a reaction.

For example, a chiral catalyst based on this scaffold could potentially catalyze stereoselective reactions such as aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. The catalyst would bind to the substrates in a specific orientation, favoring the formation of one stereoisomer over the others. The efficiency of such a catalyst would depend on the rigidity of its structure and the strength of the non-covalent interactions with the substrates. The study of stereoselective cyclization of semicarbazide hydrazones into macrocycles highlights the influence of various factors on the stereochemical outcome, providing insights into how such selectivity can be controlled researchgate.net.

Advanced Material Science Applications

The structural features of this compound also lend themselves to applications in material science, particularly in the synthesis of polymers and the construction of supramolecular assemblies.

Semicarbazide derivatives can be used as building blocks for polymers. For instance, condensation reactions between semicarbazides and aldehydes or ketones can lead to the formation of polymeric materials. Semicarbazide-formaldehyde resins have been synthesized and their properties studied nih.govresearchgate.net. The this compound molecule, with its reactive amino and carbonyl groups, could potentially be used as a monomer or a cross-linking agent in polymerization reactions.

Furthermore, recent research has demonstrated the synthesis of well-defined polypeptide hybrid block copolymers containing semicarbazide moieties nih.gov. This was achieved through the polymerization of N-phenoxycarbonyl-functionalized α-amino acid precursors, indicating a viable route for incorporating semicarbazide functionality into complex macromolecules nih.gov. Such polymers could have applications in drug delivery and bioimaging nih.gov.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking wikipedia.org. The semicarbazide group is an excellent candidate for directing self-assembly processes due to its capacity for forming strong and directional hydrogen bonds.

Molecules of this compound could potentially self-assemble into well-defined supramolecular structures, such as tapes, sheets, or even more complex architectures. The benzyl group could participate in π-π stacking interactions, further stabilizing the assembly. By modifying the substituents on the semicarbazide core, it might be possible to control the dimensionality and properties of the resulting self-assembled materials. The principles of molecular self-assembly are fundamental to creating complex, functional structures from simpler molecular components nih.gov.

Analytical Reagent Development for Chemical Detection and Quantification

The reactivity of the semicarbazide group with carbonyl compounds has long been exploited in analytical chemistry for the detection and quantification of aldehydes and ketones.

Semicarbazide is a well-known derivatizing agent that reacts with aldehydes and ketones to form stable, crystalline semicarbazones wikipedia.orgwikipedia.org. This reaction is highly specific and is often used to isolate and identify carbonyl compounds. The resulting semicarbazones can be easily detected and quantified using techniques such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or liquid chromatography-mass spectrometry (LC-MS) tandfonline.comnih.govmdpi.comnih.gov.

This compound could be developed as a specialized derivatizing reagent. The introduction of the benzyl group could enhance the UV absorbance or fluorescence of the resulting semicarbazone, leading to improved sensitivity in analytical methods. The methyl group at the 2-position might influence the reactivity and stability of the reagent.

Table 2: Potential Analytical Applications of this compound as a Derivatizing Agent

| Analytical Technique | Principle | Potential Advantage |

| HPLC-UV | Formation of a UV-active semicarbazone derivative. | Enhanced molar absorptivity due to the benzyl group, leading to lower detection limits. |

| HPLC-Fluorescence | Introduction of a fluorophore or modification of the benzyl group to be fluorescent. | High sensitivity and selectivity for trace analysis of carbonyl compounds. |

| LC-MS/MS | Formation of a stable derivative with a specific mass fragmentation pattern. | Reliable identification and quantification of carbonyls in complex matrices. tandfonline.comnih.govmdpi.com |

The development of new derivatization reagents is crucial for expanding the capabilities of analytical methods to detect and quantify a wide range of chemical compounds with high sensitivity and specificity gcms.czjfda-online.com.

Design of Chromogenic and Fluorogenic Probes for Metal Ions or Specific Functional Groups

No peer-reviewed articles or scholarly publications were identified that describe the design, synthesis, or application of this compound as a chromogenic or fluorogenic probe. The core structure of semicarbazide can, in principle, be incorporated into molecules designed to signal the presence of metal ions or other analytes through a color change (chromogenic) or fluorescence. However, there is no evidence to suggest that this compound itself has been utilized for this purpose.

Biochemical Tool Compounds for In Vitro Mechanistic Studies (Explicitly In Vitro, Non-Human, Mechanistic)

The utility of this compound as a biochemical tool for in vitro mechanistic studies is not supported by any available research findings.

Probes for Enzyme Activity or Inhibition Mechanism Elucidation (in Cell-Free Systems)

There are no published studies that investigate or demonstrate the use of this compound as a probe for enzyme activity or for the elucidation of enzyme inhibition mechanisms in cell-free systems. While related semicarbazide and thiosemicarbazide (B42300) compounds have been explored as enzyme inhibitors, the specific inhibitory properties and mechanisms of this compound against any enzyme have not been reported.

Ligands for Protein Crystallography (as a Research Tool for Structural Biology, Not Therapeutic)

No crystallographic data in the Protein Data Bank (PDB) or associated publications indicate that this compound has been used as a ligand in protein crystallography. The process of co-crystallizing a small molecule with a protein is fundamental to understanding their interaction at a molecular level. However, there is no evidence that this compound has been successfully co-crystallized with any protein for structural biology research.

Emerging Research Challenges and Future Perspectives

Development of Highly Efficient and Selective Synthetic Routes with Reduced Environmental Footprint

The synthesis of semicarbazide (B1199961) derivatives, traditionally reliant on methods that can be energy-intensive and utilize hazardous solvents, is undergoing a green transformation. Modern research emphasizes the development of synthetic protocols that are not only efficient and selective but also environmentally benign. A significant challenge lies in creating these molecules with a minimal environmental footprint, a goal that is being addressed through several innovative approaches.